REACTION_CXSMILES
|
CO.C([C:6]1[C:7](=[O:17])[O:8][C:9]([OH:16])=[C:10](C(=O)C)[C:11]=1[OH:12])(=O)C>[Pd].O1CCCC1>[OH:12][C:11]1[CH2:10][C:9](=[O:16])[O:8][C:7](=[O:17])[CH:6]=1
|
Name
|
1-nitro-3,5-bis-ethoxyoxamoylbenzene
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C(OC(=C(C1O)C(C)=O)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 3.5 g
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the precipitate
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered and to the filtrate
|
Type
|
ADDITION
|
Details
|
containing 3,5-bis-ethoxyoxamoylaniline
|
Type
|
ADDITION
|
Details
|
was added 2.12 g
|
Type
|
TEMPERATURE
|
Details
|
This mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux while 100 ml
|
Type
|
DISTILLATION
|
Details
|
of volatile solvent was collected by distillation
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
ADDITION
|
Details
|
of methanol was added
|
Type
|
FILTRATION
|
Details
|
the product collected by filtration
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1CC(OC(C1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |